

FPFT-2216 Experimental Protocol for In Vitro Studies: Application Notes

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Compound of Interest

Compound Name: FPFT-2216

Cat. No.: B15608490

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Abstract

FPFT-2216 is a novel small molecule "molecular glue" that induces the degradation of specific cellular proteins, demonstrating significant potential in cancer and inflammatory disease research. It facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and neo-substrates, leading to their ubiquitination and subsequent proteasomal degradation.^{[1][2]} The primary targets of **FPFT-2216** include phosphodiesterase 6D (PDE6D), the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1 α (CK1 α).^{[1][3]} This degradation cascade triggers potent downstream anti-tumor effects, primarily through the activation of the p53 signaling pathway and inhibition of the NF- κ B signaling pathway.^{[3][4][5]} These application notes provide detailed protocols for key in vitro experiments to study the activity of **FPFT-2216**, along with data presentation and visualization of its mechanism of action.

Data Summary

Antiproliferative Activity of FPFT-2216 in Lymphoid Tumor Cell Lines

The antiproliferative effects of **FPFT-2216** have been evaluated across a panel of lymphoid tumor cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate potent activity, particularly in non-GCB DLBCL cell lines.

Cell Line	Subtype	IC50 (μM)
OCI-Ly3	GCB DLBCL	0.090
Z-138	MCL	0.140
RS4;11	ALL	0.351
Kasumi-10	ALL	0.093

GCB DLBCL: Germinal Center B-cell-like Diffuse Large B-cell Lymphoma; MCL: Mantle Cell Lymphoma; ALL: Acute Lymphoblastic Leukemia. Data sourced from[1].

Protein Degradation in MOLT4 Cells

FPFT-2216 induces potent, dose-dependent degradation of its target proteins in the MOLT4 acute lymphoblastic leukemia cell line.

Target Protein	Concentration	Treatment Duration	Degradation Level
PDE6D	8 nM	4 hours	> 50%
PDE6D, IKZF1, IKZF3, CK1α	200 nM	4 hours	Maximum Degradation
PDE6D	1 μM	2 hours	Complete Degradation

Data sourced from[1][6].

Experimental Protocols

Cell Proliferation Assay

This protocol details the methodology to assess the antiproliferative activity of **FPFT-2216** on lymphoid tumor cell lines using a luminescence-based cell viability assay.

Materials:

- Lymphoid tumor cell lines (e.g., OCI-Ly3, Z-138, RS4;11)

- **FPFT-2216** (reconstituted in DMSO)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
 - Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to acclimatize.
- Compound Treatment:
 - Prepare serial dilutions of **FPFT-2216** in culture medium. The final DMSO concentration should not exceed 0.25%.
 - Add 10 µL of the diluted **FPFT-2216** to the respective wells to achieve the desired final concentrations. Include vehicle control (DMSO) and no-treatment control wells.
 - Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Cell Viability Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
 - Add 100 µL of CellTiter-Glo® reagent to each well.

- Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Determine the IC50 values by plotting a dose-response curve using appropriate software.

Western Blot Analysis of Protein Degradation

This protocol describes the detection of **FPFT-2216**-induced degradation of target proteins (IKZF1, IKZF3, CK1 α , and PDE6D) by Western blot.

Materials:

- MOLT4 cells or other suitable cell lines
- **FPFT-2216**
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and transfer system
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (see table below)

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Primary Antibody Suggestions:

Target Protein	Host Species	Representative Vendor/Cat. No.	Recommended Dilution
IKZF1 (Ikaros)	Rabbit	Cell Signaling Technology, #9034	1:1000
IKZF3 (Aiolos)	Rabbit	Cell Signaling Technology, #15103	1:1000
CK1α	Rabbit	Cell Signaling Technology, #2655	1:1000
PDE6D	Rabbit	Abcam, ab170923	1:1000
GAPDH (Loading Control)	Mouse	Cell Signaling Technology, #97166	1:5000

Procedure:

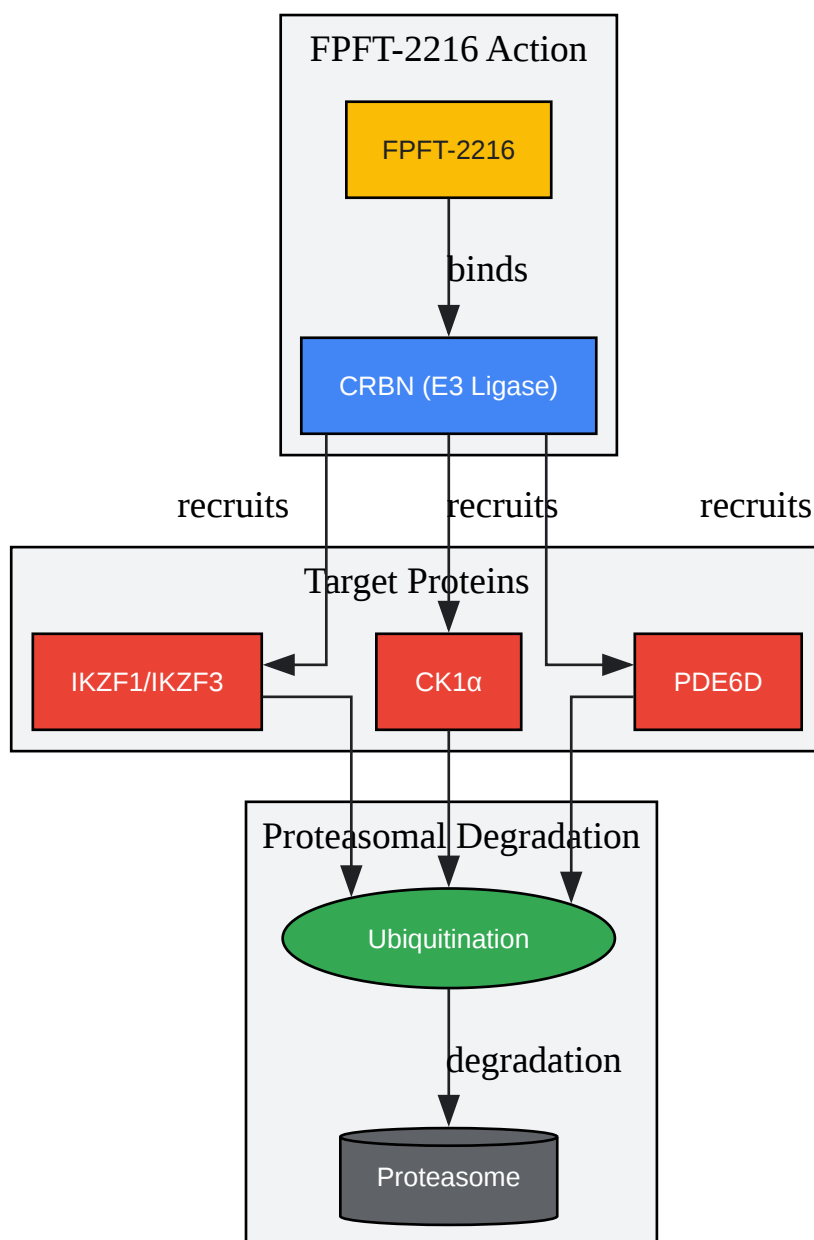
- Cell Treatment and Lysis:
 - Seed cells and treat with various concentrations of **FPFT-2216** for the desired duration (e.g., 4 hours).
 - Harvest the cells and wash with ice-cold PBS.
 - Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

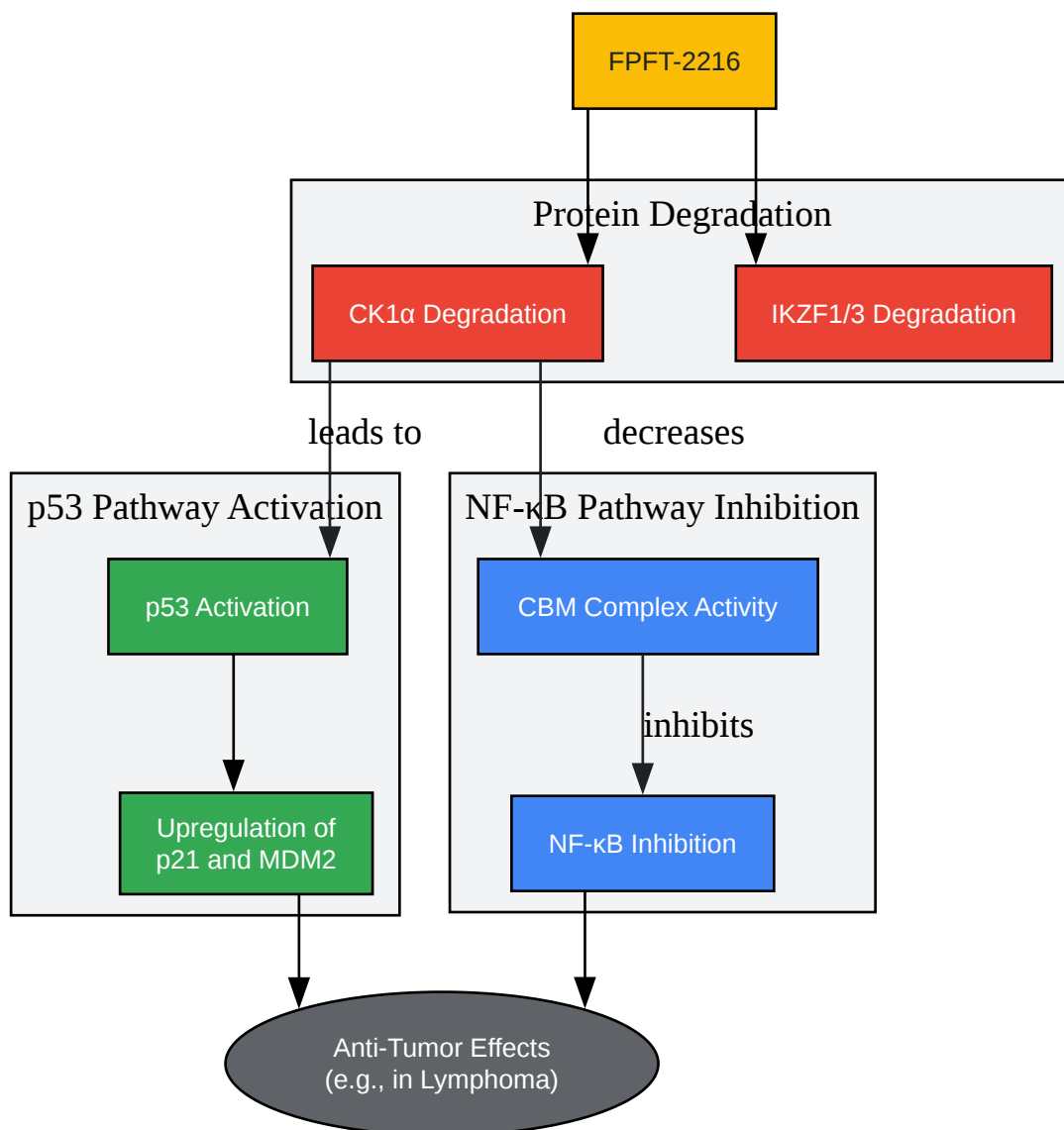
- Collect the supernatant containing the protein lysate.
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of each lysate using a BCA assay.
 - Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5 minutes.
- SDS-PAGE and Protein Transfer:
 - Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 5 minutes each.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 5 minutes each.
- Detection:
 - Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
 - Capture the signal using an imaging system.

- Analyze the band intensities relative to the loading control (e.g., GAPDH) to quantify protein degradation.

Visualizations

FPFT-2216 Mechanism of Action





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